molecular formula C20H15BrFNO3 B282260 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282260
M. Wt: 416.2 g/mol
InChI Key: BJTMYFLDVGOGDS-VLGSPTGOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as ABF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. ABF belongs to the class of pyrrolone derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of oxidative stress. 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis in cancer cells, possibly through the modulation of the Bcl-2 family of proteins.
Biochemical and Physiological Effects:
1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are important for protecting cells against oxidative stress. In cancer cells, 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth.

Advantages and Limitations for Lab Experiments

1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several advantages as a research tool. It is a stable and well-characterized compound that can be easily synthesized in large quantities. It has also been shown to exhibit potent biological activities, making it a valuable tool for studying various physiological and pathological processes. However, there are also some limitations associated with the use of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in lab experiments. One of the main limitations is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. One area of interest is the development of novel formulations of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one that can improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, which can help to elucidate its mechanism of action. Additionally, further studies are needed to investigate the potential therapeutic applications of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one in various diseases, including cancer, inflammation, and oxidative stress-related disorders. Finally, the development of more potent and selective derivatives of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one could lead to the discovery of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves a series of reactions that begin with the condensation of 4-bromobenzoyl chloride with 4-fluoroaniline to form 4-(4-bromobenzoyl)-5-(4-fluorophenyl)-2,4-dihydro-3H-pyrrole-3-one. This intermediate is then reacted with allyl bromide in the presence of a base to obtain the final product, 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. The synthesis of 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been optimized to increase the yield and purity of the compound, making it suitable for further research.

Scientific Research Applications

1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit potent anti-inflammatory, analgesic, and antipyretic activities in animal models. 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has also been found to possess significant antioxidant properties, making it a potential therapeutic agent for oxidative stress-related disorders. Additionally, 1-allyl-4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has been shown to inhibit the growth of cancer cells, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C20H15BrFNO3

Molecular Weight

416.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(4-fluorophenyl)-1-prop-2-enylpyrrolidine-2,3-dione

InChI

InChI=1S/C20H15BrFNO3/c1-2-11-23-17(12-5-9-15(22)10-6-12)16(19(25)20(23)26)18(24)13-3-7-14(21)8-4-13/h2-10,17,24H,1,11H2/b18-16-

InChI Key

BJTMYFLDVGOGDS-VLGSPTGOSA-N

Isomeric SMILES

C=CCN1C(/C(=C(\C2=CC=C(C=C2)Br)/O)/C(=O)C1=O)C3=CC=C(C=C3)F

SMILES

C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)F

Canonical SMILES

C=CCN1C(C(=C(C2=CC=C(C=C2)Br)O)C(=O)C1=O)C3=CC=C(C=C3)F

Origin of Product

United States

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